Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclobutanecarbonyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutanecarbonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound features a methylcarbamoyl group instead of a cyclobutanecarbonyl group, leading to different reactivity and applications.
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-8-11(15)12(16)10-6-4-7-10/h10-11H,4-9H2,1-3H3 |
InChI Key |
IEBSOTHFTZZEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2CCC2 |
Origin of Product |
United States |
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